molecular formula C16H14ClN3O2S B3009814 4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide CAS No. 1239479-86-7

4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide

Cat. No.: B3009814
CAS No.: 1239479-86-7
M. Wt: 347.82
InChI Key: DPSPWYJFWDWNOZ-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a sulfonamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide typically involves the reaction of 3-chlorophenylhydrazine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(4-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazole-4-yl)methanol

Uniqueness

4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This differentiates it from other pyrazole derivatives that may lack this functional group, leading to different reactivity and applications.

Properties

IUPAC Name

4-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-11-5-7-14(8-6-11)20-23(21,22)16-15(10-18-19-16)12-3-2-4-13(17)9-12/h2-10,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSPWYJFWDWNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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